Ethyl 2,5-dimethylbenzoate
Overview
Description
Ethyl 2,5-dimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 2,5-dimethylbenzoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,5-dimethylbenzoate can be synthesized through the esterification of 2,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of ethanol and 2,5-dimethylbenzoic acid to a reactor with an acid catalyst. The reaction mixture is then heated, and the ester is distilled off as it forms to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dimethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, it can hydrolyze back to 2,5-dimethylbenzoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2,5-dimethylbenzoic acid and ethanol.
Reduction: 2,5-dimethylbenzyl alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,5-dimethylbenzoate is used extensively in scientific research as a building block for the synthesis of more complex molecules. Its applications include:
Chemistry: As an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethylbenzoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity as an ester.
Comparison with Similar Compounds
- Ethyl 2,6-dimethylbenzoate
- Ethyl 3,5-dimethylbenzoate
- Ethyl 2,4-dimethylbenzoate
Comparison: Ethyl 2,5-dimethylbenzoate is unique due to the position of the methyl groups on the benzene ring, which can influence its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in substitution reactions .
Properties
IUPAC Name |
ethyl 2,5-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZFMOLFXZLMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558966 | |
Record name | Ethyl 2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33499-43-3 | |
Record name | Benzoic acid, 2,5-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33499-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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